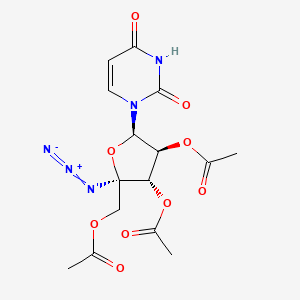
(2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C15H17N5O9 and its molecular weight is 411.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2R,3S,4S,5R)-2-(acetoxymethyl)-2-azido-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate (CAS: 2459945-87-8) is a complex organic molecule with potential biological activities. Its structure includes an azido group and a tetrahydrofuran moiety, which are significant in medicinal chemistry due to their roles in various biological processes. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H17N5O9, with a molecular weight of 411.33 g/mol. The compound features several functional groups that may contribute to its biological activity:
| Functional Group | Description |
|---|---|
| Azido group | Known for its reactivity and potential for bioorthogonal chemistry. |
| Tetrahydrofuran | A cyclic ether that can influence solubility and biological interactions. |
| Dioxo-pyrimidine | A moiety associated with nucleic acid analogs and potential antiviral activity. |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The azido group can participate in click chemistry reactions, which are useful in drug development for labeling and modifying biomolecules.
- Antiviral Activity : The dioxo-pyrimidine component suggests potential nucleoside analog properties. Research indicates that pyrimidine derivatives can inhibit viral replication by mimicking natural substrates in nucleic acid synthesis.
- Antibacterial Properties : Compounds containing azido groups have shown promise as antibacterial agents due to their ability to disrupt bacterial cell wall synthesis.
- Enzyme Inhibition : The structural motifs present may allow the compound to act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds and provided insights into the potential effects of this compound.
Study 1: Antiviral Evaluation
In a study evaluating nucleoside analogs for antiviral activity against Mycobacterium tuberculosis Mur ligases, compounds similar to the one were assessed for their ability to inhibit enzyme function. Results indicated that modifications at specific positions enhanced inhibitory potency (up to 56% inhibition at 100 μM) . This suggests that structural variations significantly impact biological activity.
Study 2: Antibacterial Properties
Another research effort focused on azido-containing compounds demonstrated their effectiveness against Gram-positive bacteria by disrupting cell wall biosynthesis pathways . The study highlighted the importance of the azido group in enhancing antibacterial efficacy.
属性
IUPAC Name |
[(2R,3S,4S,5R)-3,4-diacetyloxy-2-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O9/c1-7(21)26-6-15(18-19-16)12(28-9(3)23)11(27-8(2)22)13(29-15)20-5-4-10(24)17-14(20)25/h4-5,11-13H,6H2,1-3H3,(H,17,24,25)/t11-,12-,13+,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCIOBZLXPWTCX-RMRHIDDWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














